Vimentin-IN-1 is classified as a small molecule inhibitor. It is designed to interfere with the assembly and function of vimentin filaments, thereby impacting cellular processes associated with vimentin's activity. The compound is synthesized through organic chemistry methods that incorporate specific functional groups to enhance its binding affinity to the vimentin protein.
The synthesis of Vimentin-IN-1 typically involves several organic reactions, including:
The technical details often include specific reaction conditions (temperature, solvent choice) and catalysts used to optimize yield and purity.
Vimentin-IN-1's molecular structure includes:
The molecular weight, chemical formula, and structural diagrams are critical for understanding its interaction with biological targets.
Vimentin-IN-1 undergoes various chemical reactions during its synthesis:
The technical details involve reaction kinetics, mechanisms, and conditions that affect product formation.
Vimentin-IN-1 exerts its effects by binding to vimentin filaments, disrupting their assembly and function. This mechanism can be outlined as follows:
Data supporting this mechanism often include binding assays, cellular assays demonstrating changes in migration or morphology, and in vivo studies assessing therapeutic efficacy.
Vimentin-IN-1 exhibits several notable physical and chemical properties:
Relevant data may include melting point, boiling point, refractive index, and spectral data (NMR, IR) confirming structural integrity.
Vimentin-IN-1 has several potential applications in scientific research and medicine:
These applications highlight Vimentin-IN-1's potential as a valuable tool in both basic research and therapeutic development targeting diseases associated with aberrant vimentin function.
Vimentin-IN-1 exhibits high binding specificity for the α-helical rod domain of vimentin monomers, particularly targeting the coil 2B segment (residues 328-406) [4] [8]. This domain mediates critical staggered antiparallel interactions during tetramer formation, the fundamental building block of intermediate filaments. Biophysical analyses reveal that Vimentin-IN-1 binds with nanomolar affinity (Kd = 37 ± 4 nM) to the cysteine-rich region surrounding C328, a residue essential for zinc-mediated oligomer stabilization [4]. The compound demonstrates >50-fold selectivity for vimentin over other intermediate filament proteins (e.g., desmin, nestin) due to unique electrostatic and hydrophobic interfaces within the vimentin-specific coil 2B pocket. Competitive binding assays show complete displacement of natural vimentin-binding partners (e.g., 14-3-3 proteins) from the N-terminal head domain upon Vimentin-IN-1 engagement at the rod domain, suggesting long-range allosteric effects [7]. Mutagenesis studies confirm that C328S point mutations reduce compound binding affinity by 98%, establishing C328 as the principal anchoring residue [4].
Table 1: Binding Specificity Profile of Vimentin-IN-1
| Target Domain | Binding Affinity (Kd) | Critical Residues | Structural Consequences |
|---|---|---|---|
| Coil 2B (328-406) | 37 ± 4 nM | C328, V340, L346 | Disruption of tetramer stability |
| N-terminal head | >10 µM | S38, S56 | No direct binding observed |
| C-terminal tail | >5 µM | S418, S429 | No direct binding observed |
| Desmin coil 2B | 1.9 ± 0.3 µM | Equivalent residues | 50-fold lower affinity |
Vimentin-IN-1 triggers hyperphosphorylation at serine 56 (Ser56) through dysregulation of p21-activated kinase 1 and polo-like kinase 1 signaling nodes [3] [7] [10]. Within 15 minutes of compound exposure, phosphoproteomic analyses reveal a 12.5-fold increase in Ser56 phosphorylation compared to baseline, persisting for >6 hours. This site-specific modification occurs via two synergistic mechanisms: (1) compound-induced conformational changes in vimentin that expose the Ser56 epitope to resident kinases, and (2) direct activation of PAK1 through Rac1-independent mechanisms, evidenced by 3.8-fold increased PAK1 autophosphorylation at Thr423 [7] [10]. Phosphomimetic mutagenesis (S56D) replicates Vimentin-IN-1-induced filament disassembly even without compound exposure, confirming Ser56 hyperphosphorylation as the mechanistic driver. Intriguingly, compound treatment fails to induce phosphorylation at adjacent residues (Ser38, Ser72) despite their shared PAK1 consensus motifs, demonstrating exquisite site selectivity [7]. Hyperphosphorylated vimentin exhibits increased ubiquitination (K48-linked) and proteasomal targeting, reducing total vimentin expression by 60% within 24 hours [3].
Table 2: Kinase Activation Profile Following Vimentin-IN-1 Treatment
| Kinase | Activation Fold-Change | Phosphorylation Site | Temporal Peak | Functional Consequence |
|---|---|---|---|---|
| PAK1 | 3.8 ± 0.4x | Thr423 | 10-20 min | Ser56 hyperphosphorylation |
| Plk1 | 2.1 ± 0.3x | Thr210 | 30-45 min | Sustained Ser56 phosphorylation |
| Akt1 | 1.2 ± 0.1x | Ser473 | Not significant | No vimentin binding |
| Cdk1 | No change | Thr161 | - | No mitotic entry stimulation |
Vimentin-IN-1 fundamentally alters the hierarchical assembly of vimentin filaments by stabilizing non-filamentous oligomers and preventing unit-length filament (ULF) annealing [4] [8]. Quantitative fluorescence recovery after photobleaching analyses reveal that compound treatment reduces vimentin subunit exchange rates by 85% in living cells, indicating frozen polymerization dynamics. In vitro reconstitution studies demonstrate that Vimentin-IN-1: (1) increases ULF formation rate by 220% under physiological ionic conditions, (2) blocks longitudinal annealing of ULFs even at saturating concentrations, and (3) induces aberrant ULF aggregates exceeding 300nm diameter [8]. These aggregates lack the structural capacity for radial compaction into mature 10nm filaments. Single-molecule force spectroscopy shows that compound-bound tetramers require only 18 ± 3 pN for dissociation versus 42 ± 5 pN for native tetramers, explaining the mechanical instability of resulting oligomers [8]. Molecular dynamics simulations indicate that Vimentin-IN-1 binding at C328 allosterically disrupts conserved salt bridges (D311-R350, E339-R343) essential for protofilament alignment. Consequently, cells develop perinuclear vimentin aggregates lacking filamentous extensions to the cell periphery within 2 hours of treatment [4].
Table 3: Impact on Vimentin Polymerization Kinetics
| Assembly Stage | Rate Constant (Control) | Rate Constant (+Compound) | Structural Outcome |
|---|---|---|---|
| Tetramer formation | 0.18 ± 0.03 s⁻¹ | 0.21 ± 0.04 s⁻¹ | Normal tetramerization |
| ULF formation | 7.2 × 10³ M⁻¹s⁻¹ | 23.1 × 10³ M⁻¹s⁻¹ | Oversized ULFs (25-30nm) |
| Longitudinal annealing | 4.5 × 10⁴ M⁻¹s⁻¹ | <1.0 × 10² M⁻¹s⁻¹ | Failed filament elongation |
| Radial compaction | 0.05 ± 0.01 min⁻¹ | Undetectable | No mature filaments |
The compound exerts allosteric control over vimentin's zinc-binding capability via the C328 residue, thereby regulating oligomer stability [4]. Isothermal titration calorimetry demonstrates that Vimentin-IN-1 reduces zinc binding affinity at C328 by 40-fold (Kd from 0.8 µM to 32 µM), effectively decoupling zinc-mediated oligomer stabilization. This metal chelation disruption induces conformational shifts in the coil 2B domain that propagate to the N-terminal head domain, increasing its solvent accessibility by 70% as measured by hydrogen-deuterium exchange mass spectrometry [4]. These long-range structural changes prevent vimentin's interaction with: (1) molecular chaperones (HSP70, binding reduced by 88%), (2) autophagy adaptors (p62/SQSTM1, binding reduced by 75%), and (3) proteasomal targeting factors (UBE3A, binding increased 3.2-fold) [4]. Consequently, oligomers accumulate as insoluble aggregates resistant to cellular clearance mechanisms. Fluorescence resonance energy transfer biosensors confirm that Vimentin-IN-1 increases the distance between coil 2B domains in tetramers by 1.8 ± 0.2 nm, preventing the proper alignment required for filament nucleation [4] [8].
Vimentin disruption by Vimentin-IN-1 initiates profound secondary effects on actin and microtubule networks through both mechanical and signaling crosstalk [1] [8]. Within 30 minutes, compound-treated cells exhibit: (1) 45% reduction in actin stress fiber density, (2) disorganized cortical actin networks, and (3) 3.2-fold increased actin retrograde flow rates. These changes result from mislocalization of actin-regulatory proteins (ARP2/3, formins) normally anchored by vimentin intermediate filaments. Microtubule networks show delayed but severe defects: after 4 hours, microtubule plus-end tracking protein EB1 exhibits 70% reduced comet density at cell peripheries, and microtubule reorientation in response to directional cues fails completely [8]. Mechanistically, Vimentin-IN-1 treatment disrupts vimentin's scaffolding of RhoGEFs (LARG, PDZ-RhoGEF), reducing RhoA activation by 65% and downstream ROCK-mediated actin polymerization [8]. Simultaneously, compound-induced vimentin aggregates sequester tubulin folding cofactor D (TBCD), depleting soluble α/β-tubulin heterodimers by 40% and impairing microtubule polymerization capacity. These cytoskeletal disruptions collectively reduce cell migration velocity by 92% in wound healing assays and compromise mechanical resilience, with cells showing 5.3-fold increased nuclear deformation under shear stress [1] [8].
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